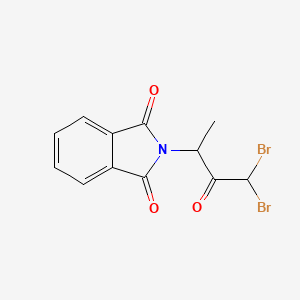

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione

説明

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of bromine atoms, a methyl group, and an isoindole structure

特性

IUPAC Name |

2-(4,4-dibromo-3-oxobutan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2NO3/c1-6(9(16)10(13)14)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPAFQPINBFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(Br)Br)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of a precursor compound followed by cyclization to form the isoindole structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

化学反応の分析

Types of Reactions

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups.

Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.

科学的研究の応用

Chemistry

In synthetic organic chemistry, 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione serves as a building block for the synthesis of more complex molecules. Its brominated structure allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Reactions:

- Oxidation: The compound can be oxidized to introduce additional functional groups using agents like potassium permanganate.

- Reduction: Reducing agents such as lithium aluminum hydride can be employed to remove bromine atoms.

- Substitution: Nucleophiles can replace bromine atoms, creating derivatives with varying biological activities.

Biology

Research indicates that this compound exhibits significant biological activity. Studies have demonstrated its potential as an antimicrobial and anticancer agent.

Case Study:

A study published in 2023 evaluated various isoindole derivatives, including this compound. Results showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Leishmania tropica with an IC50 value of 0.0478 μmol/mL, outperforming traditional treatments like Glucantime .

Medicine

This compound is being explored for its therapeutic properties. Its derivatives have shown potential in drug discovery due to their ability to interact with specific molecular targets.

Therapeutic Potential:

- Antioxidant Activity: Compounds derived from isoindole structures have been noted for their free radical scavenging effects.

- Anticancer Activity: In vitro studies indicate that these compounds can induce apoptosis in cancer cells and arrest the cell cycle in human cancer cell lines such as Caco-2 and HCT-116 .

Industry

In industrial applications, 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione is utilized in the development of new materials and chemical processes due to its unique properties.

Applications:

- Used in the formulation of specialty chemicals.

- Explored for its role in developing new polymeric materials.

作用機序

The mechanism by which 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other brominated isoindole derivatives.

3,3-Dibromo-1-methyl-2-oxopropyl acetate: is another compound with a similar structure but different functional groups.

生物活性

The compound 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 32622-26-7) is a brominated isoindole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings.

The synthesis of this compound typically involves the bromination of a precursor followed by cyclization to form the isoindole structure. Controlled reaction conditions are crucial for selective bromination, often employing bromine or bromine-containing reagents. The molecular formula is with a molecular weight of 375.02 g/mol .

Biological Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit a range of biological activities, including:

- Antibacterial Effects : Isoindole derivatives have shown promising antibacterial properties against various strains.

- Anti-inflammatory Activity : These compounds can modulate inflammatory pathways by influencing pro-inflammatory cytokines and enzymes such as iNOS and COX-2 .

- Cholinesterase Inhibition : Some studies have highlighted their potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For instance, derivatives tested in vitro showed IC50 values ranging from 10 to 140 μM for AChE inhibition .

The biological effects of 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione are attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of acetylcholine in the synaptic cleft.

- Modulation of Inflammatory Pathways : By affecting the expression of inflammatory markers and enzymes, it may reduce inflammation in various tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoindole derivatives:

- Neuroprotective Studies : A series of novel isoindole derivatives were evaluated for their ability to inhibit AChE and BuChE. The results indicated that certain modifications could enhance inhibitory activity significantly, suggesting a pathway for drug development targeting Alzheimer’s disease .

- Anti-inflammatory Effects : Research demonstrated that isoindole derivatives could downregulate pro-inflammatory cytokines while upregulating anti-inflammatory markers in macrophages exposed to lipopolysaccharides (LPS) .

Comparative Analysis

The following table summarizes the biological activities of 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione compared to other related compounds:

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | AChE Inhibition IC50 (μM) |

|---|---|---|---|

| 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole | Moderate | Significant | 10 - 140 |

| Isoindoline derivative A | High | Moderate | 5 - 50 |

| Isoindoline derivative B | Low | Significant | 20 - 80 |

Q & A

Q. What are the most reliable synthetic pathways for preparing 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, and how can its purity be validated?

Answer:

- Synthesis: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing isoindole-dione derivatives with brominated ketones in ethanol under controlled conditions (e.g., 1 hour at 80°C) has yielded crystalline products with ~72% efficiency, as demonstrated in analogous isoindole-dione syntheses .

- Purity Validation: Use HPLC with UV detection (λ = 254 nm) and confirm crystallinity via X-ray diffraction. Adjust recrystallization solvents (e.g., ethyl alcohol) to optimize crystal formation for structural validation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Handling: Avoid dust formation and use PPE (gloves, safety goggles, lab coats). Work under fume hoods to minimize inhalation risks, as brominated compounds may release toxic fumes .

- Storage: Store in airtight containers at 4°C, shielded from light. Monitor for decomposition via periodic FT-IR analysis to detect changes in carbonyl (C=O) or bromine-related peaks .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

Answer:

- Environmental Fate: Adopt a tiered approach:

- Lab Studies: Measure hydrolysis rates (pH 5–9), photolysis under UV light, and soil adsorption coefficients (Kd) using OECD Guideline 106 .

- Field Studies: Use split-plot designs (e.g., randomized blocks with subplots for environmental variables) to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) and degradation in soil .

- Ecotoxicology: Conduct acute toxicity assays (LC50/EC50) on fish (Danio rerio) and algae (Chlorella vulgaris) following OECD 203 and 201 guidelines .

Q. How can computational models predict the reactivity and potential metabolic pathways of this compound?

Answer:

- Reactivity Prediction: Use DFT (Density Functional Theory) with B3LYP/6-31G* basis sets to calculate electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps can highlight regions prone to bromine substitution .

- Metabolic Pathways: Employ in silico tools like MetaSite or GLORYx to simulate Phase I/II metabolism. Prioritize pathways involving debromination or isoindole-dione ring oxidation .

Q. What strategies resolve contradictions in stability data between laboratory and real-world conditions?

Answer:

- Controlled Stress Testing: Expose the compound to accelerated aging conditions (e.g., 40°C/75% RH for 6 months) and compare degradation products with field samples using LC-MS .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., UV exposure, microbial activity) causing discrepancies. Cross-validate with isotopic labeling (e.g., 13C tracking) .

Q. What advanced spectroscopic techniques are critical for elucidating its interaction with biological targets?

Answer:

- Structural Analysis: Use 2D NMR (HSQC, HMBC) to map hydrogen bonding between the isoindole-dione moiety and protein residues (e.g., serine hydrolases) .

- Binding Studies: Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify affinity constants (KD) with purified enzymes .

Methodological Considerations

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

- Derivative Synthesis: Modify the dibromo-methyl group (e.g., replace Br with Cl or CF3) and the isoindole-dione core (e.g., fluorinated analogs) .

- Activity Profiling: Test derivatives in enzyme inhibition assays (e.g., IC50 determination) and correlate with computed descriptors (e.g., LogP, polar surface area) using QSAR software .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。